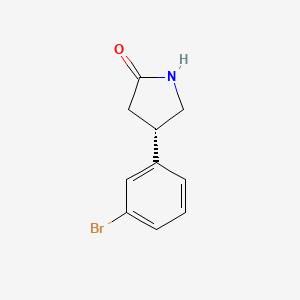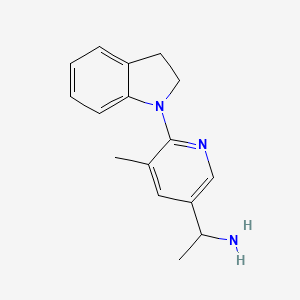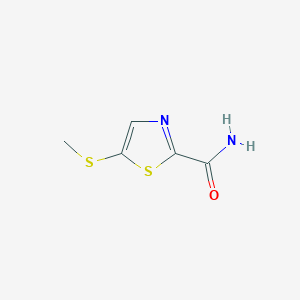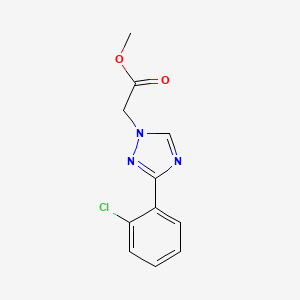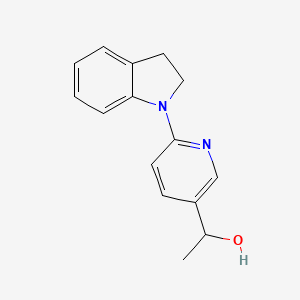![molecular formula C15H9ClN4O2 B15057396 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzoxazole and oxadiazole moieties in the structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as 3-chlorobenzoic acid, in the presence of a dehydrating agent like polyphosphoric acid.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 3-chlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring.
Coupling of Benzoxazole and Oxadiazole Rings: The final step involves the coupling of the benzoxazole and oxadiazole rings. This can be achieved by reacting the benzoxazole derivative with the oxadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like sodium azide or sodium methoxide, while electrophilic substitution can be achieved using electrophiles like bromine or chlorine.
Major Products Formed
Oxidation: Oxidation of the compound can yield various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituents and reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(3-chlorophenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole share structural similarities with 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine.
Oxadiazole Derivatives: Compounds like 2-amino-1,3,4-oxadiazole and 2-(3-chlorophenyl)-1,3,4-oxadiazole are structurally related to the compound .
Uniqueness
The uniqueness of this compound lies in the combination of both benzoxazole and oxadiazole moieties in its structure. This dual functionality imparts unique chemical and biological properties to the compound, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C15H9ClN4O2 |
|---|---|
Peso molecular |
312.71 g/mol |
Nombre IUPAC |
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9ClN4O2/c16-10-3-1-2-8(6-10)13-18-11-7-9(4-5-12(11)21-13)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
Clave InChI |
IYQSFVAFMJEBRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


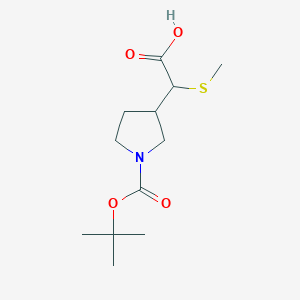
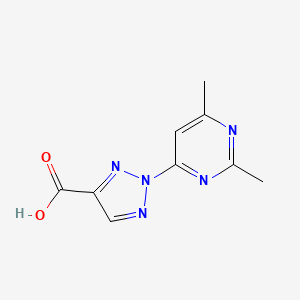



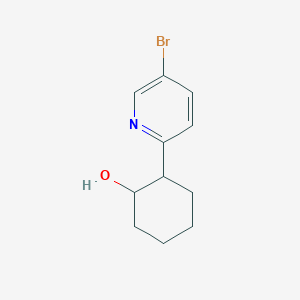

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
